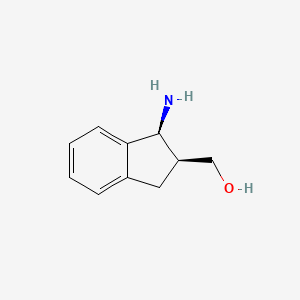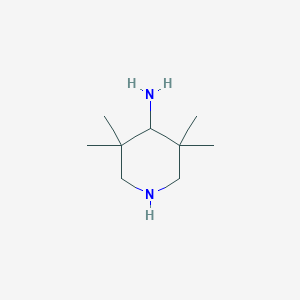![molecular formula C10H10N2 B11920183 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
The synthesis of 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with omega-bromoacetophenones can yield the desired compound . Another approach involves the use of chloroacetonitrile followed by DMF-DMA to produce imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridines . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation using reagents like bromine or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with omega-bromoacetophenones can yield imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridine derivatives .
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery. Additionally, it has been investigated for its potential use in agrochemicals and as a building block for the synthesis of other bioactive molecules .
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrazolopyridines have been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells. The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine . These compounds share a similar fused ring structure but differ in the specific arrangement of atoms and functional groups. The unique structure of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Other similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which have been studied for their potential as CDK2 inhibitors .
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
7,8-diazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene |
InChI |
InChI=1S/C10H10N2/c1-2-7-12-10(6-1)8-4-3-5-9(8)11-12/h1-2,6-7H,3-5H2 |
Clave InChI |
YTQLPYGSCLGEPF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C=CC=CN3N=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)
![6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B11920119.png)

![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)








![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
